molecular formula C21H23N5O3S B5521766 N,N-dibenzyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide

N,N-dibenzyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide

Cat. No.: B5521766
M. Wt: 425.5 g/mol
InChI Key: JOXFHTGHLVALLT-UHFFFAOYSA-N
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Description

N,N-dibenzyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide is a useful research compound. Its molecular formula is C21H23N5O3S and its molecular weight is 425.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 425.15216079 g/mol and the complexity rating of the compound is 612. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic and Computational Studies

  • A related compound, Sulfadiazine-Ortho-Vanillin Schiff base, underwent comprehensive characterization and computational studies, revealing insights into non-covalent interactions, nonlinear optical (NLO) properties, and potential bioactivity. These studies used techniques like XRD, FT-IR, and DFT calculations to understand the chemical structure and properties, indicating potential applications in developing non-linear optical materials (Shahid et al., 2018).

Molecular Docking and Spectral Analysis

  • Another study on (E)-4-((4-Bromobenzylidene) Amino)-N-(Pyrimidin-2-yl) Benzenesulfonamide synthesized from 4-bromobenzaldehyde and sulfadiazine explored its spectral properties, computational (DFT, HOMO–LUMO, MEP, NBO, NPA, ELF, LOL, RDG), and molecular docking studies. The findings highlight the compound's potential in various scientific applications, including its ADME properties and molecular docking capabilities (Sowrirajan et al., 2022).

Antibacterial and Antifungal Activity

  • Schiff bases derived from sulfadiazine showed promising antibacterial and antifungal activities. The study synthesized a series of Schiff bases and evaluated them against a range of microorganisms, revealing their potential as new drugs to combat resistant microbes. This work identifies specific Schiff bases that exhibit high selectivity and effectiveness against certain bacterial and fungal strains, underscoring their potential for antimicrobial drug development (Krátký et al., 2017).

Herbicide Development

  • Pyrimidinylthiobenzoates, targeting acetohydroxyacid synthase (AHAS) for herbicide development, were studied for their binding modes and bioactive conformation. Integrating molecular docking, comparative molecular field analysis (CoMFA), and comparative molecular similarity indices analysis (CoMSIA) techniques, the study provided insights into the effective design of new herbicides (He et al., 2007).

Mechanism of Action

While the mechanism of action of this specific compound is not known, sulfonamides in general are known to inhibit the synthesis of folic acid in bacteria, preventing their growth .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. In general, care should be taken to avoid exposure to chemicals, and appropriate safety precautions should be taken when handling them .

Future Directions

The future directions of research could involve further exploration of the properties and potential applications of this compound. This could include studying its biological activity, optimizing its synthesis, or investigating its mechanism of action .

Properties

IUPAC Name

1-(dibenzylsulfamoyl)-3-(4,6-dimethylpyrimidin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3S/c1-16-13-17(2)23-20(22-16)24-21(27)25-30(28,29)26(14-18-9-5-3-6-10-18)15-19-11-7-4-8-12-19/h3-13H,14-15H2,1-2H3,(H2,22,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXFHTGHLVALLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.